
(4-(2-(1H-imidazol-1-yl)ethyl)piperazin-1-yl)(2-(trifluoromethyl)phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a chemical substance with the CAS No. 1396803-12-5. It contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products such as histidine, purine, histamine, and DNA-based structures .
Molecular Structure Analysis
The molecular structure of this compound includes an imidazole ring, which is a five-membered heterocyclic moiety . It also contains a piperazine ring and a trifluoromethyl group. The FT-IR of a similar compound exhibited a sharp carbonyl stretch at 1660 cm −1, which is indicative of an α,β-unsaturated carbonyl .科学的研究の応用
Synthesis of Piperazine Derivatives
The synthesis of 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives through a four-component cyclo condensation showcases the potential for creating novel compounds with significant biological activities. These derivatives were subjected to in vitro antimicrobial studies, highlighting their potential in medical research for developing new antibacterial and antifungal agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Antimicrobial Activity of Pyridine Derivatives
New pyridine derivatives, synthesized using 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid, demonstrated variable and modest antimicrobial activity against several bacterial and fungal strains. This research contributes to the ongoing search for new antimicrobial agents in pharmaceutical development (Patel, Agravat, & Shaikh, 2011).
Biological Evaluation and Therapeutic Potential
Evaluation as Anti-Inflammatory Agents
Piperazine derivatives have been synthesized and evaluated for their anti-inflammatory properties, showing promising results in in-vivo models. This opens up new avenues for the development of anti-inflammatory medications, potentially offering more effective and targeted treatments for inflammatory conditions (Patel, Karkhanis, & Patel, 2019).
Antimycobacterial Chemotypes
The identification of the benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold as a new anti-mycobacterial chemotype presents a significant advancement in the fight against tuberculosis. The development of these compounds, with low cytotoxicity and promising therapeutic indices, could lead to effective treatments for drug-sensitive and resistant strains of Mycobacterium tuberculosis (Pancholia et al., 2016).
Novel Applications and Properties
Synthesis of Novel Poly(amide-ether)s
The development of new poly(amide-ether)s bearing imidazole pendants and their characterization in terms of physical and optical properties opens up possibilities for applications in materials science. The solubility, film-forming ability, and fluorescence emission of these polymers suggest potential uses in advanced materials and optoelectronic devices (Ghaemy, Sharifi, Nasab, & Taghavi, 2013).
将来の方向性
Imidazole-containing compounds have been shown to be effective against various diseases, suggesting that they could be used in the development of new drugs . With the known antifungal properties of these combined pharmacophores, similar compounds are suitable for anti-aspergillus activity study . Therefore, this compound could potentially be explored for its therapeutic potential in future studies.
特性
IUPAC Name |
[4-(2-imidazol-1-ylethyl)piperazin-1-yl]-[2-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O/c18-17(19,20)15-4-2-1-3-14(15)16(25)24-11-9-22(10-12-24)7-8-23-6-5-21-13-23/h1-6,13H,7-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLBNKFWKWCDYQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CN=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
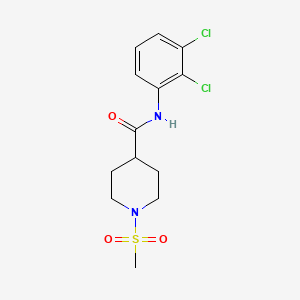
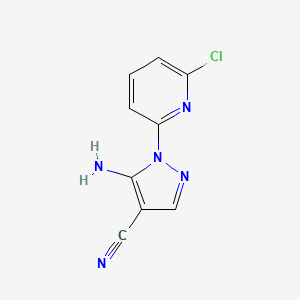
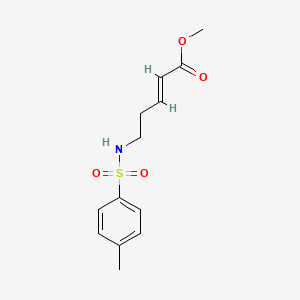
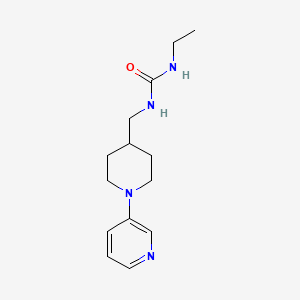
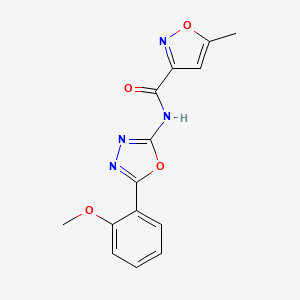
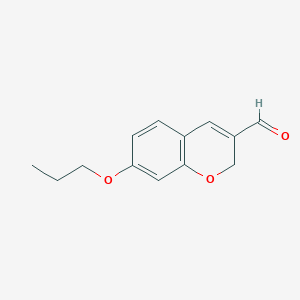
![(2Z)-2-[(2-bromophenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2562341.png)
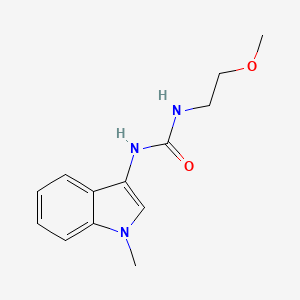
![2-(4-butoxyphenyl)-5-(3-fluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2562344.png)
![N-(4-bromophenyl)-2-((1,3,6-trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2562348.png)
![(2Z)-2-[(1E)-{[(4-chlorophenyl)methoxy]imino}methyl]-3-(pyridin-4-yl)prop-2-enenitrile](/img/structure/B2562350.png)
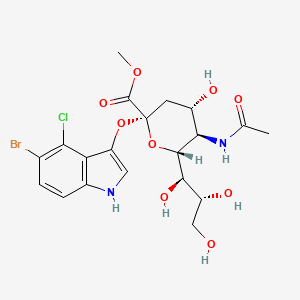

![N~4~-(4-fluorophenyl)-N~6~-(4-methylbenzyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2562353.png)
